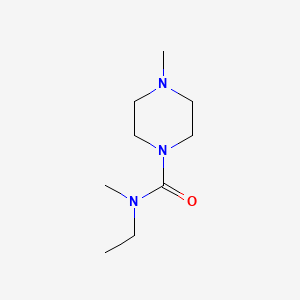![molecular formula C57H75AlO9S3 B13800527 Aluminum tris[tris(1-methylethyl)naphthalenesulfonate] CAS No. 85614-34-2](/img/structure/B13800527.png)
Aluminum tris[tris(1-methylethyl)naphthalenesulfonate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum tris[tris(1-methylethyl)naphthalenesulfonate] is a complex organometallic compound with the molecular formula C57H75AlO9S3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum tris[tris(1-methylethyl)naphthalenesulfonate] typically involves the reaction of aluminum salts with tris(1-methylethyl)naphthalenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Aluminum tris[tris(1-methylethyl)naphthalenesulfonate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of aluminum within the compound.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state aluminum compounds, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Aluminum tris[tris(1-methylethyl)naphthalenesulfonate] has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Aluminum tris[tris(1-methylethyl)naphthalenesulfonate] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Aluminum tris(1-methylethyl)-: A related compound with similar structural features but different functional groups.
Naphthalenesulfonic acid derivatives: Compounds with similar sulfonate groups but different metal centers.
Uniqueness
Aluminum tris[tris(1-methylethyl)naphthalenesulfonate] stands out due to its unique combination of aluminum and tris(1-methylethyl)naphthalenesulfonate groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
85614-34-2 |
|---|---|
Molecular Formula |
C57H75AlO9S3 |
Molecular Weight |
1027.4 g/mol |
IUPAC Name |
aluminum;2,3,4-tri(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/3C19H26O3S.Al/c3*1-11(2)16-14-9-7-8-10-15(14)19(23(20,21)22)18(13(5)6)17(16)12(3)4;/h3*7-13H,1-6H3,(H,20,21,22);/q;;;+3/p-3 |
InChI Key |
RXOMEIOGUUGIDP-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C.CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C.CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C.[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


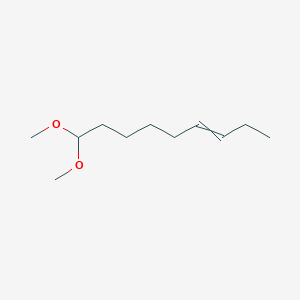
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B13800448.png)
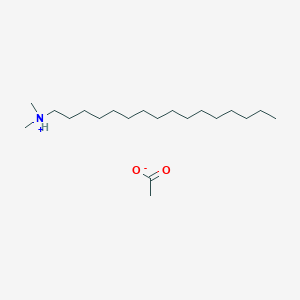
![[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate](/img/structure/B13800467.png)

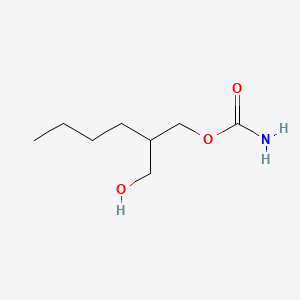

![(8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13800488.png)
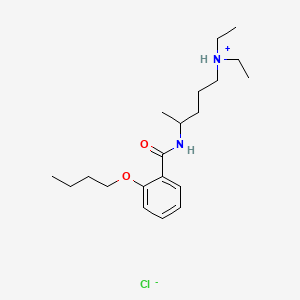
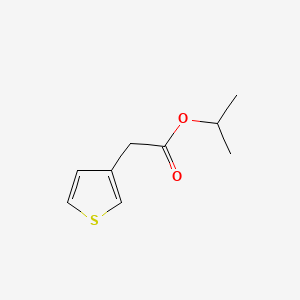
![1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13800511.png)

